molecular formula C2ClF3O B1202037 Trifluoroacetyl chloride CAS No. 354-32-5

Trifluoroacetyl chloride

Cat. No.: B1202037
CAS No.: 354-32-5
M. Wt: 132.47 g/mol
InChI Key: PNQBEPDZQUOCNY-UHFFFAOYSA-N
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Description

Trifluoroacetyl chloride (TFAC) is a chemical compound that is widely used in various scientific research applications. It is a colorless liquid with a pungent odor and is highly reactive. TFAC is a versatile reagent that is used in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

  • Analytical Chemistry : Trifluoroacetyl chloride is useful in fluorine-19 nuclear magnetic resonance spectrometry for characterizing organic functional groups such as alcohols, phenols, thiols, and primary and secondary amines. The importance of an added organic base in derivative preparation for these compounds has been highlighted (Sleevi, Glass, & Dorn, 1979).

  • Chemistry of Salts : this compound reacts with alkali pseudohalides dissolved in a salt bath to produce trifluoroacetyl pseudohalides, making them more accessible. This method also leads to the production of various complex compounds (Lidy & Sundermeyer, 1976).

  • Gas Phase Studies : The gas phase structures of this compound have been determined using gas electron diffraction, providing insights into its molecular geometry (Gobbato et al., 1996).

  • Synthesis of Chemical Compounds : this compound has been used in reactions with silicon difluoride to produce complex chemical compounds, characterized by various spectroscopy methods (Catrett & Margrave, 1973).

  • Peptide Chemistry : It is used in peptide coupling reactions with virtually complete preservation of stereochemistry, crucial in the synthesis of peptides (Jass et al., 2003).

  • Trifluoroacetylation Processes : this compound is involved in various trifluoroacetylation processes, such as the trifluoroacetylation of arenes under Friedel–Crafts conditions (Keumi et al., 1990).

Safety and Hazards

Trifluoroacetyl chloride is a toxic compound, and may be fatal if inhaled, ingested or absorbed through the skin . It can cause severe skin burns and eye damage . It is harmful to aquatic life with long-lasting effects .

Future Directions

The compound forms a clustering reaction with a methyl group (CH3) . The product ratio of CF3 + CO + Cl and CF3CO + Cl increases with the increase in total energy . This suggests potential future directions for research into the photo-dissociation wavelength dependence of Trifluoroacetyl chloride .

Biochemical Analysis

Biochemical Properties

Trifluoroacetyl chloride plays a significant role in biochemical reactions due to its high reactivity. It interacts with various biomolecules, including enzymes and proteins. One of the primary enzymes involved in the metabolism of this compound is the cytochrome P450 enzyme . This enzyme facilitates the conversion of this compound into other metabolites, which can then participate in further biochemical reactions. The interactions between this compound and these biomolecules are typically characterized by covalent bonding, which can lead to modifications in the structure and function of the biomolecules involved.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation or inhibition of specific signaling pathways, resulting in changes in gene expression patterns. These changes can subsequently alter cellular metabolism, leading to effects such as increased or decreased production of certain metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in the conformation of the biomolecules, affecting their activity and function. Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various metabolites. These metabolites can have different effects on cells, depending on their concentration and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can cause toxic or adverse effects, such as weight loss and death in rats exposed to high concentrations . These threshold effects highlight the importance of dosage in determining the impact of this compound on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes facilitate the conversion of this compound into other metabolites, which can then participate in further biochemical reactions. The effects of this compound on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its activity and function. The compound’s reactivity also means that it can interact with various cellular components, leading to changes in its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the activity and function of this compound, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .

Properties

IUPAC Name

2,2,2-trifluoroacetyl chloride
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InChI

InChI=1S/C2ClF3O/c3-1(7)2(4,5)6
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InChI Key

PNQBEPDZQUOCNY-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(F)(F)F)Cl
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Molecular Formula

C2ClF3O
Record name TRIFLUOROACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID1029176
Record name Trifluoroacetyl chloride
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Molecular Weight

132.47 g/mol
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Physical Description

Trifluoroacetyl chloride appears as a colorless gas. Shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may frostbite unprotected skin. Very toxic by inhalation and may severely irritate skin, eyes, and mucous membranes. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, A colorless gas; [CAMEO] Colorless liquefied gas with a pungent odor; [Halocarbon MSDS]
Record name TRIFLUOROACETYL CHLORIDE
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Record name Acetyl chloride, 2,2,2-trifluoro-
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Boiling Point

-27 °C
Record name Trifluoroacetyl chloride
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Solubility

Exothermic reaction with water to form water soluble trifluoroacetic acid and byproduct HCl.
Record name Trifluoroacetyl chloride
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Density

1.384 g/mL at 20 °C
Record name Trifluoroacetyl chloride
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Vapor Pressure

72 psia at 25 °C (3273 mm Hg)
Record name Trifluoroacetyl chloride
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Color/Form

Colorless gas, Colorless liquified gas

CAS No.

354-32-5
Record name TRIFLUOROACETYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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